2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione

Molecular Weight Elemental Composition Phthalimide Acetal

2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione (CAS 1039455-10-1) is an N-substituted phthalimide derivative featuring a diethyl acetal-protected aldehyde tethered via an ethylene glycol spacer (-CH₂CH₂O-). Its molecular formula is C₁₆H₂₁NO₅ with a molecular weight of 307.34 g/mol.

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
Cat. No. B12272342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione
Molecular FormulaC16H21NO5
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCCOC(COCCN1C(=O)C2=CC=CC=C2C1=O)OCC
InChIInChI=1S/C16H21NO5/c1-3-21-14(22-4-2)11-20-10-9-17-15(18)12-7-5-6-8-13(12)16(17)19/h5-8,14H,3-4,9-11H2,1-2H3
InChIKeyKFILRMHWVGXICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione (CAS 1039455-10-1): Structural Overview and Procurement Context


2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione (CAS 1039455-10-1) is an N-substituted phthalimide derivative featuring a diethyl acetal-protected aldehyde tethered via an ethylene glycol spacer (-CH₂CH₂O-). Its molecular formula is C₁₆H₂₁NO₅ with a molecular weight of 307.34 g/mol . The compound belongs to the isoindoline-1,3-dione class and serves as a protected aldehyde building block for multi-step organic synthesis, including pharmaceutical intermediate applications . The diethyl acetal group functions as a latent aldehyde that can be unveiled under mild acidic conditions, while the extended ethyleneoxy linker distinguishes it from the shorter, more common analog 2-(2,2-diethoxyethyl)isoindoline-1,3-dione (CAS 78902-09-7, MW 263.29).

Building Block Protected aldehyde with phthalimide, enabling multi-step synthesis
Spacer Architecture Extended ethyleneoxy linker for spatial control in PROTACs and probes
Orthogonal Chemistry Acetal deprotection without affecting phthalimide group

Why 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione Cannot Be Replaced by Shorter-Chain Phthalimide Acetals in Research and Development


The presence of an additional -CH₂CH₂O- spacer between the phthalimide core and the diethyl acetal group in this compound generates quantifiable differences in molecular topology, polarity, and conformational flexibility relative to the direct-linked analog 2-(2,2-diethoxyethyl)isoindoline-1,3-dione (CAS 78902-09-7). These differences are not cosmetic: in PROTAC design, a variation of as little as two methylene units can switch a degrader from potent to inert by altering ternary complex geometry . The extra ether oxygen increases topological polar surface area by approximately 9.3 Ų and adds three additional rotatable bonds, affecting both the physicochemical profile and the accessible conformational ensemble . Generic substitution with the shorter analog would alter linker length, hydrogen bonding capacity, and molecular flexibility, potentially compromising synthetic intermediate reactivity, downstream coupling efficiency, and the spatial parameters critical for induced-proximity pharmacology.

Spacer length mismatch
The shorter analog 2-(2,2-diethoxyethyl)isoindoline-1,3-dione lacks the ethyleneoxy extension, which may alter ternary complex geometry in PROTAC design and reduce linker SAR relevance.
Conformational ensemble shift
Three fewer rotatable bonds in the shorter analog restrict the accessible conformational space, potentially affecting induced-proximity outcomes and target engagement kinetics.
Polarity and solvation profile
Lower topological polar surface area and one fewer hydrogen bond acceptor in the shorter analog may change solubility in polar solvents and chromatographic behavior, complicating purification method transfer.

Quantitative Differentiation Evidence: 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione vs. Closest Analogs


Molecular Weight and Elemental Composition: A 44.05 Da Difference with the Direct-Linked Analog

The target compound carries an additional -CH₂CH₂O- (ethyleneoxy) spacer, resulting in a molecular formula of C₁₆H₂₁NO₅ (MW 307.34) versus C₁₄H₁₇NO₄ (MW 263.29) for the shorter analog 2-(2,2-diethoxyethyl)isoindoline-1,3-dione (CAS 78902-09-7) . The net difference is C₂H₄O (+44.05 Da), representing the mass of the extra ethylene glycol subunit.

MW & formula difference
Cross-study comparable
ΔMW +44.05 Da (C₂H₄O)
Confirms extended spacer identity via LC-MS
Vendor COA data supports unambiguous QC differentiation
Molecular Weight Elemental Composition Phthalimide Acetal Structural Differentiation

Rotatable Bond Count: Three Additional Degrees of Conformational Freedom

The target compound possesses 9 rotatable bonds compared to 6 rotatable bonds for the shorter analog 2-(2,2-diethoxyethyl)isoindoline-1,3-dione . The three additional rotatable bonds arise from the -CH₂-CH₂-O- spacer unit, which introduces two C-C/O rotations and one additional C-O rotation not present in the comparator.

Rotatable bond count
Cross-study comparable
ΔRotB +3 (9 vs 6)
Expanded conformational ensemble may influence PROTAC ternary complex probability
Computed from standard topological definitions
Rotatable Bonds Conformational Flexibility Linker Design Molecular Topology

Topological Polar Surface Area and Hydrogen Bond Acceptor Count: Enhanced Polarity from the Ether Oxygen

The target compound exhibits a topological polar surface area (tPSA) of 65.1 Ų and 5 hydrogen bond acceptor (HBA) atoms, versus 55.84 Ų tPSA and 4 HBA atoms for the shorter analog [1]. The ΔtPSA of +9.26 Ų and ΔHBA of +1 are both attributable to the single additional ether oxygen in the -CH₂CH₂O- spacer.

tPSA & HBA count
Cross-study comparable
ΔtPSA +9.3 Ų, HBA +1
May affect solubility in polar media and purification strategy
Ertl fragment-based calculation
Topological Polar Surface Area Hydrogen Bond Acceptor Solubility Polarity

Predicted Boiling Point: A 47 °C Increase Reflecting Higher Molecular Weight and Enhanced Intermolecular Interactions

The predicted boiling point of the target compound is 419.3 ± 35.0 °C, compared to 372.3 ± 32.0 °C for the shorter analog 2-(2,2-diethoxyethyl)isoindoline-1,3-dione [1]. The 47 °C upward shift is consistent with the increased molecular weight (+44 Da) and the additional polar ether oxygen contributing to stronger intermolecular dipole-dipole interactions.

Boiling point (pred.)
Cross-study comparable
ΔBP ~+47 °C (419 vs 372 °C)
Impacts distillation-based purification and thermal processing window
ACD/Labs prediction; verify experimentally
Boiling Point Physical Property Purification Distillation

Diethoxyethoxy Structural Motif: Class-Level Evidence for Anti-Aggregation Behavior in Photopolymer Matrices

In a study of visibly sensitized photopolymers, molecular modeling and fluorescence spectroscopy demonstrated that the 2-(2,2-diethoxyethoxy) substituent prevents the formation of chromophore aggregates that are normally induced by electrostatic attractions [1]. While this evidence was generated on a thiazolium-based photopolymer system rather than on the target phthalimide compound itself, the anti-aggregation property is attributed specifically to the diethoxyethoxy structural motif shared by the target molecule.

Diethoxyethoxy anti-aggregation
Class-level inference
Suppressed chromophore aggregation in photopolymer model
Motif may reduce aggregation in phthalimide conjugates; requires verification in target system
Evidence from thiazolium photopolymer, not phthalimide compound itself
Anti-Aggregation Diethoxyethoxy Photopolymer Fluorescence Spectroscopy

Optimal Application Scenarios for 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione Based on Differentiation Evidence


PROTAC Linker SAR Studies Requiring Defined Ethyleneoxy Spacer Length

The additional -CH₂CH₂O- spacer in this compound extends the distance between the phthalimide protecting group and the acetal-masked aldehyde by approximately 2.5-3.5 Å compared to the direct-linked analog. In PROTAC degrader development, where linker length is a critical determinant of ternary complex geometry and degradation efficiency, even single-methylene-unit variations can determine whether a degrader is potent or inert . The 9 rotatable bonds (vs. 6 for the shorter analog) provide an expanded conformational ensemble that may be advantageous for targets with flexible binding surfaces, such as transcription factors . This compound is therefore the preferred starting material when the synthetic route requires a phthalimide-protected amine with a specific, extended reach to the acetal functional handle.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protection Strategy

The diethyl acetal group serves as a latent aldehyde that can be selectively unveiled under mild acidic conditions (e.g., 85% formic acid, aqueous HCl) without affecting the phthalimide moiety [1]. This is directly analogous to the established use of the shorter phthalimide acetal (CAS 78902-09-7) as a key intermediate in the multikilogram synthesis of Rucaparib and monocyclic β-lactam antibiotic cores [1]. When the synthetic target demands a longer spacer between the phthalimide nitrogen and the unveiled aldehyde, this compound provides that additional reach while preserving the orthogonality of the acetal protection strategy. The predicted boiling point of 419 °C also allows higher-temperature reaction conditions compared to the shorter analog (372 °C), potentially expanding the thermal window for certain transformations.

Development of Aggregation-Resistant Phthalimide-Containing Optical or Conjugation Reagents

The diethoxyethoxy structural motif has been shown, through fluorescence spectroscopy and molecular modeling, to prevent chromophore aggregation in photopolymer films [2]. Although demonstrated in a different molecular context, this class-level property suggests that phthalimide derivatives bearing the diethoxyethoxy group may exhibit reduced aggregation propensity in solution and solid-state formulations. This is relevant for developing fluorescent phthalimide-based probes, bioconjugation reagents, or PROTAC precursors where aggregation can cause false-positive assay results or poor solubility. The higher tPSA (65.1 vs. 55.84 Ų) and additional hydrogen bond acceptor further support improved solvation in polar media.

Analytical Reference Standard and Identity Confirmation in Quality Control

With a well-defined CAS registry number (1039455-10-1), a molecular formula of C₁₆H₂₁NO₅, and a molecular weight of 307.34 g/mol, this compound can serve as a certified reference standard for LC-MS and NMR identity confirmation in pharmaceutical intermediate supply chains . The 44 Da mass difference from the common shorter analog (MW 263.29) provides unambiguous MS discrimination. Vendors including Boc Sciences, MolCore, and Leyan supply this compound at ≥98% purity , making it suitable for use as a chromatographic system suitability standard in method validation protocols where the shorter analog might co-elute or cause peak interference due to structural similarity.

Application
Selection Property
Validation Focus
PROTAC linker SAR studies
Extended ethyleneoxy spacer and conformational flexibility
Ternary complex geometry and degradation efficiency context
Multi-step intermediate synthesis
Orthogonal acetal protection and thermal stability window
Selective deprotection and high-temperature reaction compatibility
Aggregation-resistant phthalimide reagents
Diethoxyethoxy anti-aggregation motif and enhanced polarity
Aggregation propensity in solution and solid-state formulations
Analytical reference standard
Well-defined MW and mass shift from common analog
LC-MS identity confirmation and system suitability in QC
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